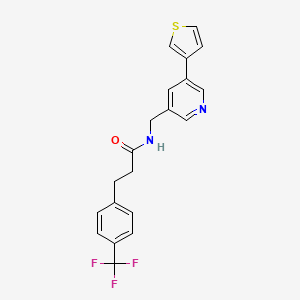
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C20H17F3N2OS and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Homoleptic Cyclometalated Iridium Complexes
This compound has been studied in the context of phosphorescence, specifically in homoleptic cyclometalated iridium(III) complexes. These complexes, which include the compound , exhibit high efficiency in red phosphorescence, making them suitable for applications in organic light-emitting diode (OLED) technology (Tsuboyama et al., 2003).
Synthesis of Antimicrobial Compounds
Research has explored the synthesis of new 1,2,4-triazoles and their derivatives, including this compound, for antimicrobial applications. These compounds have shown varying degrees of antimicrobial activity, which can be critical in developing new antibiotics or antiseptics (Bayrak et al., 2009).
Novel Magnetic Materials
This compound has been part of the synthesis and study of novel magnetic materials, such as a unique thiocyanato-bridged one-dimensional nickel(II) complex. Such materials have potential applications in magnetic storage media, sensors, and other technologies reliant on magnetic properties (Chattopadhyay et al., 2007).
Crystal Structure Analysis
The compound has been used in crystallography to study complex molecular structures. Understanding these structures is crucial in materials science, drug design, and the development of novel compounds with specific properties (Wang et al., 2014).
Development of CNS Active Agents
It has been included in the synthesis and pharmacological evaluation of various compounds, particularly those aimed at central nervous system (CNS) applications. This research is vital for developing new treatments for CNS disorders, including depression and cognitive impairments (Thomas et al., 2016).
Glycine Transporter Inhibition
The compound has been identified as a potent and orally available glycine transporter inhibitor, a promising avenue for treating various neurological and psychiatric disorders (Yamamoto et al., 2016).
Kappa-Opioid Receptor Research
It has been used in the study of kappa-opioid receptor antagonists, contributing to the understanding and potential treatment of addiction and depression (Grimwood et al., 2011).
Cannabinoid Receptor Agonists
The compound has been included in the discovery of novel cannabinoid receptor agonists, which have potential therapeutic applications in pain management and neuropathic disorders (Chu et al., 2009).
Anticonvulsant Hybrid Compounds
Research on this compound has also extended to the development of new hybrid compounds with potential anticonvulsant activity, essential for treating epilepsy and related seizure disorders (Kamiński et al., 2016).
Antioxidant and Anticorrosive Agents
The compound has been used in synthesizing new antioxidant and anticorrosive additives, particularly for diesel motor oils, which is significant for industrial applications and machinery maintenance (Hassan et al., 2010).
Propiedades
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c21-20(22,23)18-4-1-14(2-5-18)3-6-19(26)25-11-15-9-17(12-24-10-15)16-7-8-27-13-16/h1-2,4-5,7-10,12-13H,3,6,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYHYPAIOSGNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)

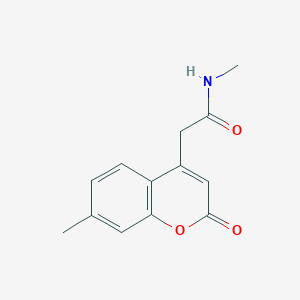


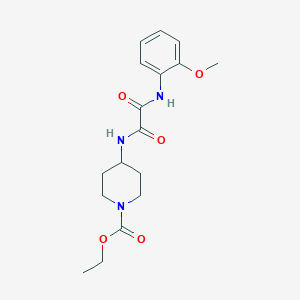
![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)
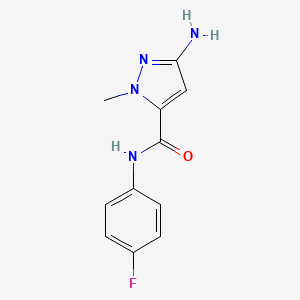
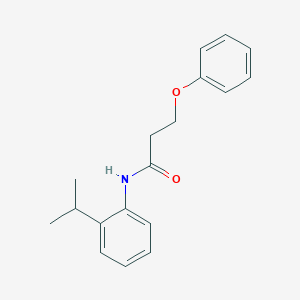
![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2554671.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)

